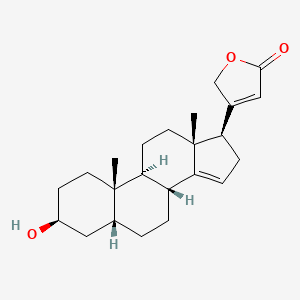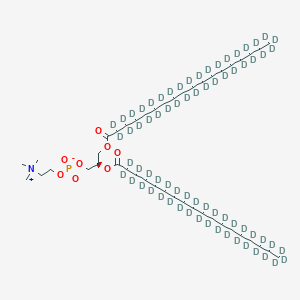
1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine
Overview
Description
1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is a phospholipid containing the saturated long-chain fatty acid stearic acid inserted at the sn-1 and sn-2 positions. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
Mechanism of Action
Target of Action
1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine (DSPC) is a phospholipid that primarily targets the lipid bilayer of cells . It plays a crucial role in the formation of micelles, liposomes, and other types of artificial membranes .
Mode of Action
DSPC interacts with its targets by integrating into the lipid bilayer of cells . It is a cylindrical-shaped lipid, which allows it to fit well within the bilayer and influence its properties . The saturated long-chain (18:0) fatty acid stearic acid inserted at the sn-1 and sn-2 positions contributes to the stability of the lipid bilayer .
Biochemical Pathways
DSPC affects the biochemical pathways related to membrane dynamics and function . It can influence the activity of enzymes such as phospholipase A2, which acts on vesicles of DPPC and DMPC-DSPC . Additionally, DSPC can affect phase separation in lipid membranes, which is crucial for the function and organization of biological membranes .
Pharmacokinetics
It is soluble in ethanol , which may influence its absorption and distribution
Result of Action
The integration of DSPC into the lipid bilayer can influence the properties and functions of the membrane . For instance, it can affect membrane fluidity and phase separation, which are crucial for various cellular processes . In the context of artificial membranes, DSPC plays a key role in the formation and stability of micelles and liposomes .
Action Environment
The action of DSPC can be influenced by various environmental factors. For instance, temperature can affect the phase behavior of DSPC in the membrane . Moreover, the presence of other lipids and molecules in the membrane can also influence the action of DSPC
Biochemical Analysis
Biochemical Properties
1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine plays a crucial role in biochemical reactions. It is involved in the formation of micelles and liposomes, which are essential for various biological processes
Cellular Effects
It is known to influence cell function by participating in the formation of micelles and liposomes . These structures are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level through its involvement in the formation of micelles and liposomes . These structures can interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
It is known to be involved in the formation of micelles and liposomes
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acid chains .
Industrial Production Methods
Industrial production of 1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques, including chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed, resulting in the release of stearic acid and glycerophosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Stearic acid and glycerophosphocholine.
Scientific Research Applications
1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine: Similar in structure but lacks the deuterium labeling.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid instead of stearic acid.
Uniqueness
1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantification and differentiation from other similar compounds .
Properties
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-MNVUKWGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677035 | |
| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56952-01-3 | |
| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


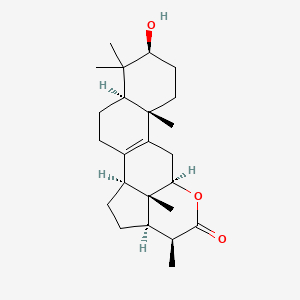
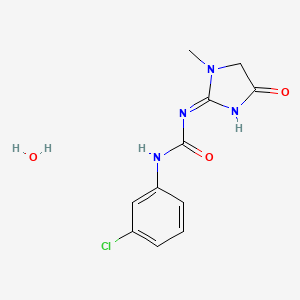


![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)
![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)
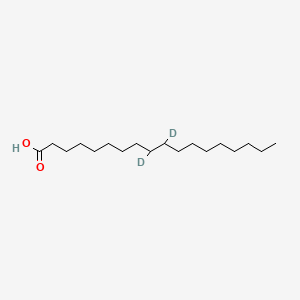
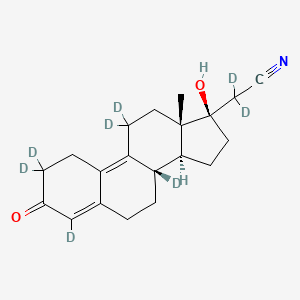


![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)

